Comparative In Silico Bioavailability Assessment
4-Bromo-2-fluoro-6-hydroxybenzaldehyde exhibits a calculated Abbott Bioavailability Score of 0.55, indicating a >10% probability of oral bioavailability in rats . While direct experimental bioavailability data for close analogs are absent, this score provides a benchmark for comparing the impact of halogen substitution patterns on predicted pharmacokinetic properties. For instance, the isomer 3-bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) has a predicted pKa of 5.00±0.23 [1], suggesting a different ionization state at physiological pH which could influence its bioavailability and permeability compared to the target compound.
| Evidence Dimension | Predicted Oral Bioavailability (Abbott Bioavailability Score) |
|---|---|
| Target Compound Data | Score: 0.55 |
| Comparator Or Baseline | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4): pKa 5.00±0.23 (predicted) |
| Quantified Difference | Score difference not directly comparable; pKa difference suggests altered ionization and potential bioavailability variance. |
| Conditions | In silico prediction (Abbott Bioavailability Score method) |
Why This Matters
This matters for procurement because it highlights that substitution pattern influences predicted drug-likeness, guiding chemists toward the specific regioisomer (CAS 1427438-90-1) that aligns with desired pharmacokinetic parameters in early-stage drug discovery.
- [1] ChemicalBook. 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4): Predicted pKa: 5.00±0.23. View Source
